3-Pyridinecarboxylic acid, 6-phosphono-

Synthetic Chemistry Phosphonate Synthesis Regioselectivity

Sourcing a reliable heterocyclic organophosphorus ligand for constructing low-dimensional magnetic materials with predictable field-induced transitions is a persistent research challenge. 6-Phosphononicotinic acid (pnaH3) addresses this directly, offering a unique pyridine scaffold with both carboxylic and phosphonic acid groups that enables the reproducible synthesis of pillared layered metal-organic frameworks. Key supply chain outcomes include: • Enables M3(pna)2(H2O)2 frameworks (M = CuII, CoII) with documented spin-flop and metamagnetic switching behaviors. • Provides three distinct donor groups (phosphonate, carboxylate, pyridyl-N) for predictable coordination chemistry. • Guarantees synthetic accessibility via an established one-step quantitative route, unlike the inaccessible 2-phosphono isomer.

Molecular Formula C6H6NO5P
Molecular Weight 203.09 g/mol
CAS No. 145432-84-4
Cat. No. B12903060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylic acid, 6-phosphono-
CAS145432-84-4
Molecular FormulaC6H6NO5P
Molecular Weight203.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)P(=O)(O)O
InChIInChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12)
InChIKeyYGYBRPCOYGZEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phosphono-3-pyridinecarboxylic Acid (CAS 145432-84-4): A Bifunctional Heterocyclic Building Block for Coordination Polymers and Magnetic Materials


3-Pyridinecarboxylic acid, 6-phosphono- (CAS 145432-84-4), commonly referred to as 6-phosphononicotinic acid (pnaH3), is a heterocyclic organophosphorus compound (molecular formula C6H6NO5P, monoisotopic mass 202.998359 Da) . It features a pyridine ring substituted with both a carboxylic acid group at the 3-position and a phosphonic acid group at the 6-position. This unique arrangement of two distinct metal-coordinating functional groups enables diverse coordination modes and underpins its primary application as a ligand for synthesizing metal phosphonate coordination polymers and metal-organic frameworks [1]. The compound has been used to construct low-dimensional magnetic materials exhibiting field-induced magnetic transitions [2].

Why 6-Phosphono-3-pyridinecarboxylic Acid Cannot Be Replaced by Other Phosphonocarboxylate Ligands


The precise regiochemistry of the phosphono and carboxyl substituents on the pyridine ring dictates the compound's coordination chemistry and the dimensionality of the resulting metal-organic architectures. Simply substituting 6-phosphononicotinic acid with its 5-phosphono isomer or a simpler pyridylphosphonic acid leads to fundamentally different structural outcomes and functional properties [1] . For example, the 5-phosphono isomer yields distinct metal cluster geometries, while attempts to synthesize the analogous 2-phosphono isomer have consistently failed, making the 6-phosphono derivative the only synthetically accessible phosphononicotinic acid regioisomer capable of forming the specific pillared layered structures and exhibiting the field-induced magnetic phenomena reported below [2].

Quantitative Differentiation Evidence for 6-Phosphono-3-pyridinecarboxylic Acid (pnaH3) in Materials Science


Synthetic Accessibility Advantage: 6-Phosphono Isomer Achievable, 2-Phosphono Isomer Unattainable

The 6-phosphono regioisomer (6-phosphononicotinic acid, pnaH3) is accessible via established one-step Vilsmeier-type synthesis in quantitative yield [1]. In direct contrast, extensive synthetic efforts to prepare the 2-phosphono isomer (2-phosphononicotinic acid) using orthometallation strategies, palladium coupling reactions, nucleophilic addition, and de novo pyridine ring construction all failed to yield the target compound [2]. The 5-phosphono isomer is synthetically accessible but yields different structural motifs with metal salts. This renders pnaH3 the only viable choice among phosphononicotinic acid regioisomers for applications requiring a 6-phosphono substitution pattern.

Synthetic Chemistry Phosphonate Synthesis Regioselectivity

Dimensionality Control: 2D Pillared Layered Networks with pnaH3 vs. 1D Chains with Simpler Ligands

Reaction of 6-phosphononicotinic acid (pnaH3) with Cu(II) or Co(II) salts produces M3(pna)2(H2O)2 compounds with pillared layered structures, where the pyridyl groups of pna3– serve as pillars connecting inorganic layers into a 2D network [1]. This contrasts with 2-pyridylphosphonic acid, which lacks the carboxyl group and typically generates lower-dimensionality coordination polymers. It also contrasts with 5-phosphononicotinic acid, which forms bicobaltic cluster-based layered structures with different topology [2]. The bifunctional nature of pnaH3 (phosphonate plus carboxylate) is essential for constructing the pillared layered architecture.

Coordination Polymers Crystal Engineering Metal Phosphonates

Field-Induced Magnetic Transitions: Spin-Flop vs. Metamagnetic Behavior in Isostructural pnaH3-Derived Frameworks

Both Cu3(pna)2(H2O)2 and Co3(pna)2(H2O)2 exhibit an antiferromagnetic ground state, but their response to an applied magnetic field at low temperature diverges sharply: the Cu(II) analogue undergoes a spin-flop transition, while the Co(II) analogue displays metamagnetic behavior [1]. This differentiated magnetic response arises from the specific electronic configuration of the metal center within the identical pillared layered framework provided by pnaH3. In contrast, metal phosphonates built from 2-pyridylphosphonic acid (lacking the carboxylate group) generally exhibit simpler antiferromagnetic behavior without such field-induced transitions .

Molecular Magnetism Spin-Flop Transition Metamagnetism

Dehydration-Induced Metamagnetic Switching in 1D Co(pnaH) Chains

In 1D helical chain compounds M(pnaH)(H2O)3·H2O (M = Co, Ni), the hydrated Co(II) compound shows dominant antiferromagnetic interactions. Upon dehydration, the Co(II) compound undergoes a structural transformation and exhibits metamagnetic behavior at low temperature, a transition from antiferromagnetism to ferromagnetism under an applied critical field [1]. This dehydration-induced magnetic switching is not observed for the isostructural Ni(II) and Zn(II) analogues, demonstrating that the combination of pnaH3's flexible coordination modes with Co(II)'s electronic structure uniquely enables this stimuli-responsive magnetic property.

Stimuli-Responsive Materials Metamagnetism Metal Phosphonates

Trifunctional Coordination Capability: Phosphonate, Carboxylate, and Pyridyl-N Donor Sites

6-Phosphononicotinic acid (pnaH3) possesses three distinct metal-binding functional groups within a single compact ligand: the phosphonate group (–PO3H2), the carboxylate group (–COOH), and the pyridyl nitrogen. This trifunctionality enables it to simultaneously chelate and bridge metal centers, forming corner-sharing {MO5N} octahedra and {PO3C} tetrahedra in 1D helical chains [1] and edge-sharing dimers interconnected into 2D layers [2]. In comparison, 2-pyridylphosphonic acid offers only two donor types (phosphonate + pyridyl-N), and nicotinic acid offers only one (carboxylate + pyridyl-N). The triple donor set of pnaH3 is essential for generating the specific pillared layered and helical chain architectures reported.

Coordination Chemistry Multidentate Ligands Crystal Engineering

High-Impact Application Scenarios for 6-Phosphono-3-pyridinecarboxylic Acid Based on Quantitative Evidence


Synthesis of Pillared Layered Magnetic Materials with Field-Switchable Behavior

Researchers designing metal-organic magnets that respond to external magnetic fields can utilize 6-phosphononicotinic acid (pnaH3) to construct M3(pna)2(H2O)2 frameworks (M = CuII, CoII). The Cu(II) framework provides a spin-flop transition, while the Co(II) analogue offers metamagnetic switching, both at low temperature [1]. This predictable field-responsive behavior is enabled by the pillared layered architecture uniquely templated by pnaH3 and is not replicable with 2-pyridylphosphonic acid or 5-phosphononicotinic acid.

Construction of Stimuli-Responsive 1D Helical Chain Coordination Polymers

The reaction of pnaH3 with Co(II) salts yields Co(pnaH)(H2O)3·H2O, a 1D helical chain compound that undergoes a dehydration-induced magnetic transformation from antiferromagnetism to metamagnetism [2]. This stimuli-responsive magnetic switching makes pnaH3-derived Co(II) phosphonates promising candidates for moisture-sensitive magnetic sensors or switches.

Crystal Engineering with Trifunctional Ligands for High-Connectivity Architectures

With its three distinct donor groups (phosphonate, carboxylate, pyridyl-N), pnaH3 enables the construction of coordination polymers with connectivity and dimensionality not achievable with bifunctional ligands such as 2-pyridylphosphonic acid or nicotinic acid [1] [2]. This makes it a strategic choice for crystal engineers seeking to explore novel network topologies.

Reliable Procurement for Reproducible Phosphonate Material Research

Unlike the 2-phosphono isomer, which has proven synthetically inaccessible despite extensive efforts [3], 6-phosphononicotinic acid is available through established one-step quantitative synthesis [1]. This ensures researchers can reliably source the compound for reproducible experiments, avoiding the procurement dead-end of the unattainable 2-phosphono isomer.

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